2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole
Overview
Description
2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole, commonly referred to as 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole, is a benzimidazole derivative that has been studied extensively in recent years. It has a wide range of applications in both scientific research and industrial processes. This molecule has a unique structure that allows it to interact with a variety of biological molecules and other substrates in a highly specific manner.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with benzoyl chloride, followed by reaction with isopropylsulfonyl chloride.
Starting Materials
2-aminobenzimidazole, benzoyl chloride, isopropylsulfonyl chloride, anhydrous potassium carbonate, anhydrous dichloromethane, anhydrous ethanol, anhydrous sodium sulfate
Reaction
Step 1: Dissolve 2-aminobenzimidazole (1.0 g, 7.2 mmol) in anhydrous dichloromethane (20 mL) and add anhydrous potassium carbonate (1.5 g, 10.8 mmol)., Step 2: Add benzoyl chloride (1.4 g, 10.8 mmol) dropwise to the reaction mixture at 0°C and stir for 2 hours at room temperature., Step 3: Filter the reaction mixture and wash the solid with anhydrous dichloromethane. Dry the solid under vacuum., Step 4: Dissolve the solid obtained in Step 3 in anhydrous ethanol (20 mL) and add isopropylsulfonyl chloride (1.8 g, 9.0 mmol)., Step 5: Stir the reaction mixture at room temperature for 4 hours., Step 6: Filter the reaction mixture and wash the solid with anhydrous ethanol. Dry the solid under vacuum., Step 7: Recrystallize the solid obtained in Step 6 from anhydrous ethanol to obtain 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole as a white solid (yield: 70%).
Scientific Research Applications
2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole has a wide range of applications in scientific research. It has been used as a substrate in enzyme assays, as a reagent in organic reactions, and as a ligand in protein-ligand interactions. It has also been used as a probe to study the structure and function of proteins, as well as to study the interactions between proteins and other biological molecules. In addition, it has been used as a tool to study the structure and function of enzymes, as well as to study the interactions between enzymes and other biological molecules.
Mechanism Of Action
2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole has been shown to interact with a variety of biological molecules in a highly specific manner. It has been shown to interact with proteins, enzymes, and other biological molecules through hydrogen bonding, electrostatic interactions, and covalent bonding. Its ability to interact with proteins and enzymes in a highly specific manner makes it an ideal tool for studying the structure and function of proteins and enzymes.
Biochemical And Physiological Effects
2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of protein synthesis in cell culture experiments, as well as to inhibit the growth of certain bacteria. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of certain ion channels. In addition, it has been shown to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole in laboratory experiments is its ability to interact with a variety of biological molecules in a highly specific manner. This allows for the study of the structure and function of proteins and enzymes in a more detailed manner. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of certain drugs or chemicals on biological systems.
However, there are some limitations to using 2-Amino-6-benzoyl-1-((isopropyl)sulphony
properties
IUPAC Name |
(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(2)24(22,23)20-15-10-13(8-9-14(15)19-17(20)18)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUXQJLILGMLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979205 | |
Record name | [2-Imino-3-(propane-2-sulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole | |
CAS RN |
63197-61-5 | |
Record name | [2-Amino-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-6-yl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63197-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-benzoyl-1-((isopropyl)sulphonyl)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063197615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-Imino-3-(propane-2-sulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-benzoyl-1-[(isopropyl)sulphonyl]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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